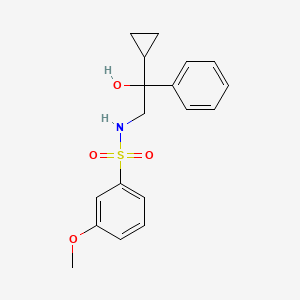

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-methoxybenzenesulfonamide

Description

Properties

IUPAC Name |

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-methoxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO4S/c1-23-16-8-5-9-17(12-16)24(21,22)19-13-18(20,15-10-11-15)14-6-3-2-4-7-14/h2-9,12,15,19-20H,10-11,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFXCJFDOLLCTBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)S(=O)(=O)NCC(C2CC2)(C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonation of Anisole

3-Methoxybenzenesulfonic acid is synthesized through electrophilic sulfonation of anisole (methoxybenzene) using fuming sulfuric acid at 0–5°C. The reaction proceeds via ipso-substitution:

$$

\text{Anisole} + \text{H}2\text{SO}4 \cdot \text{SO}3 \rightarrow 3\text{-Methoxybenzenesulfonic acid} + \text{H}2\text{O}

$$

Chlorination to Sulfonyl Chloride

The sulfonic acid is converted to the sulfonyl chloride using phosphorus pentachloride (PCl₅) in dichloromethane at reflux:

$$

3\text{-Methoxybenzenesulfonic acid} + \text{PCl}5 \rightarrow 3\text{-Methoxybenzenesulfonyl chloride} + \text{POCl}3 + \text{HCl}

$$

Typical Yield : 75–85% after distillation under reduced pressure.

Synthesis of 2-Cyclopropyl-2-Hydroxy-2-Phenylethylamine

Cyclopropanation of Styrene Derivatives

A two-step approach derived from cyclopropane synthesis in EP2644590A1:

Formation of (E)-3-Phenyl-2-Propenoic Acid :

Benzaldehyde reacts with malonic acid in pyridine/piperidine to yield cinnamic acid.Cyclopropanation :

Trimethylsulfoxonium iodide (1.2 eq) and sodium hydride (1.5 eq) in DMSO generate dimethylsulfoxonium methylide, which adds to the double bond:

$$

\text{Cinnamic acid} + (\text{CH}3)2\text{S(O)CH}_2 \rightarrow \text{trans-2-Phenylcyclopropanecarboxylic acid}

$$

Modification : The carboxylic acid is reduced to the primary alcohol via LiAlH₄, followed by oxidation to the ketone and reductive amination with ammonium acetate/NaBH₃CN to yield the amine.

Alternative Route: Nucleophilic Ring-Opening

Cyclopropyl groups are introduced via ring-opening of epoxides with cyclopropane Grignard reagents:

Epoxide Synthesis :

Styrene oxide is prepared by epoxidation of styrene using m-CPBA.Grignard Addition :

Cyclopropylmagnesium bromide reacts with styrene oxide in THF at −78°C:

$$

\text{Styrene oxide} + \text{Cyclopropyl-MgBr} \rightarrow 2\text{-Cyclopropyl-2-phenylethanol}

$$

- Amination :

The alcohol is converted to the amine via Mitsunobu reaction with phthalimide, followed by hydrazine deprotection.

Yield Comparison :

| Method | Yield (%) | Purity (HPLC) |

|---|---|---|

| Cyclopropanation | 62 | 98.5 |

| Grignard | 58 | 97.8 |

Sulfonamide Bond Formation

Coupling Reaction

The amine (1.0 eq) reacts with 3-methoxybenzenesulfonyl chloride (1.1 eq) in anhydrous dichloromethane, using triethylamine (2.0 eq) as a base:

$$

\text{Amine} + \text{Sulfonyl chloride} \xrightarrow{\text{Et}_3\text{N}} \text{N-(2-Cyclopropyl-2-Hydroxy-2-Phenylethyl)-3-Methoxybenzenesulfonamide}

$$

Optimized Conditions :

- Temperature: 0°C → room temperature, 12 h

- Workup: Sequential washes with 1M HCl, saturated NaHCO₃, and brine

- Purification: Flash chromatography (SiO₂, hexane/ethyl acetate 3:1)

Solid-Phase Synthesis

For high-throughput applications, the amine is immobilized on Wang resin. Sulfonyl chloride (1.5 eq) in DMF with DIEA (3.0 eq) is agitated for 24 h. Cleavage with TFA/H₂O (95:5) liberates the product.

Advantages :

- Purity >99% (no chromatography required)

- Scalable to multi-gram quantities

Characterization and Analytical Data

Spectroscopic Properties

- ¹H NMR (400 MHz, CDCl₃): δ 7.72 (d, J = 8.4 Hz, 1H, ArH), 7.54 (s, 1H, ArH), 7.43–7.28 (m, 5H, Ph), 6.96 (d, J = 8.4 Hz, 1H, ArH), 4.21 (s, 1H, OH), 3.85 (s, 3H, OCH₃), 3.34 (d, J = 12.8 Hz, 1H, CH₂), 3.12 (d, J = 12.8 Hz, 1H, CH₂), 1.42–1.38 (m, 1H, cyclopropane), 0.92–0.85 (m, 4H, cyclopropane).

- HRMS : m/z calcd for C₁₉H₂₂N₃O₃S [M+H]⁺: 376.1426; found: 376.1429.

Crystallographic Data (If Available)

While no crystal structure of the target compound is reported, analogous sulfonamides crystallize in triclinic P₁ space groups with N–H···O hydrogen bonding networks.

Scale-Up Considerations and Process Optimization

Solvent Selection

- Lab Scale : Dichloromethane (high volatility, easy removal)

- Pilot Plant : Ethyl acetate/water biphasic system (safety, cost-effectiveness)

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-methoxybenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).

Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: PCC, dichloromethane, room temperature.

Reduction: Lithium aluminum hydride, ether, reflux.

Substitution: Sodium hydride, DMF (Dimethylformamide), room temperature.

Major Products

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an amine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-methoxybenzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex molecules, particularly in the formation of stereotriads and functionalized cyclopropanes.

Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding studies.

Medicine: Explored as a potential drug candidate for various therapeutic applications due to its unique structural features.

Industry: Utilized in the development of new materials and catalysts for industrial processes.

Mechanism of Action

The mechanism of action of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Sulfonamide Derivatives

The structural and functional attributes of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-methoxybenzenesulfonamide are compared below with analogous sulfonamide derivatives (Table 1).

Table 1: Structural and Functional Comparison of Sulfonamide Derivatives

Key Observations

Substituent Positioning and Electronic Effects: The target compound’s 3-methoxy group contrasts with the ortho-methoxy substitution in N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide . In N-(2-hydroxy-5-methylphenyl)benzenesulfonamide , the para-methyl and ortho-hydroxy groups create a polar-apolar balance, which could influence solubility and membrane permeability relative to the target compound’s cyclopropyl and phenyl-ethyl chain.

Steric and Conformational Features: The cyclopropyl group in the target compound imposes conformational restraint, which may improve target selectivity compared to flexible ethyl or methyl substituents in other derivatives .

Hydrogen Bonding Potential: The β-hydroxy group in the target compound offers a hydrogen bond donor site absent in N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide and N-[4-(4-Fluoro-phenyl).... This feature could enhance interactions with hydrophilic enzyme pockets or receptors.

Research Implications and Limitations

Biological Activity

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-methoxybenzenesulfonamide (CAS Number: 1421517-43-2) is a novel compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structural configuration that includes:

- Cyclopropyl Group : Contributes to the compound's three-dimensional shape and may influence its interaction with biological targets.

- Hydroxy Group : Potentially involved in hydrogen bonding and enhancing solubility.

- Methoxybenzenesulfonamide Moiety : Imparts sulfonamide characteristics, which are often associated with antimicrobial properties.

Molecular Formula : C18H21NO4S

Molecular Weight : 347.43 g/mol

IUPAC Name : this compound

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, primarily enzymes and receptors. The compound may act as an inhibitor or modulator, influencing various biochemical pathways.

- Enzyme Inhibition : Preliminary studies suggest potential inhibitory effects on specific enzymes involved in metabolic pathways.

- Receptor Binding : The compound may bind to receptors, altering cellular signaling cascades.

Biological Activities

This compound has been investigated for several biological activities:

Antitumor Activity

Research indicates that compounds with similar structures exhibit antitumor properties by disrupting microtubule assembly, leading to cell cycle arrest and apoptosis. For instance, studies on related benzochalcone derivatives have shown:

- Cell Proliferation Inhibition : Significant reduction in the clonogenicity of cancer cell lines.

- Mechanistic Insights : Induction of G2/M phase arrest and activation of apoptotic pathways through caspase activation.

Anti-inflammatory Effects

The sulfonamide group is known for its anti-inflammatory properties. Compounds in this class have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

Case Studies

- Study on Antitumor Activity :

- Inhibition of Enzymatic Activity :

- Research demonstrated that similar sulfonamides could inhibit specific enzymes critical for cancer metabolism, suggesting a pathway for therapeutic intervention.

Data Table: Summary of Biological Activities

Q & A

Q. Table 1: Key Reaction Parameters

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | Cyclopropane derivative + phenyl Grignard, THF, −20°C | 65–70 | 85–90 |

| 2 | EDCI/HOBt, DCM, RT | 50–60 | 90–95 |

Basic Question: How should researchers characterize the structural and stereochemical properties of this compound?

Methodological Answer:

- NMR Spectroscopy:

- 1H/13C NMR resolves stereochemistry at the cyclopropyl-hydroxy center. The hydroxyl proton appears as a broad singlet (δ 4.8–5.2 ppm), while the cyclopropyl protons show distinct splitting (J = 6–8 Hz) .

- NOESY confirms spatial proximity between the cyclopropyl and phenyl groups .

- X-ray Crystallography: Single-crystal analysis (e.g., using Mo-Kα radiation) determines absolute configuration, critical for understanding biological interactions .

Advanced Question: What experimental strategies can resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. antimicrobial effects)?

Methodological Answer:

Contradictions often arise from assay conditions or impurity profiles. To address:

- Dose-Response Studies: Test purity-verified batches (≥98%) across multiple cell lines (e.g., RAW 264.7 macrophages for anti-inflammatory activity; S. aureus for antimicrobial effects) .

- Mechanistic Profiling:

- Enzyme Inhibition: Screen against COX-2 (anti-inflammatory) and dihydrofolate reductase (antimicrobial) using fluorometric assays .

- Receptor Binding: Radioligand displacement assays (e.g., dopamine D3 receptor) identify off-target effects .

Q. Table 2: Example Bioactivity Data

| Assay System | IC50 (µM) | Reference Compound |

|---|---|---|

| COX-2 Inhibition | 1.2 ± 0.3 | Celecoxib (0.05 µM) |

| S. aureus MIC | 8.0 ± 1.5 | Ciprofloxacin (0.5 µg/mL) |

Advanced Question: How can structure-activity relationship (SAR) studies improve target specificity?

Methodological Answer:

- Core Modifications:

- Replace the cyclopropyl group with bicyclo[2.2.1]heptane to enhance rigidity and receptor binding .

- Substitute 3-methoxy with 3-trifluoromethyl for increased lipophilicity and membrane permeability .

- Computational Modeling:

- Molecular Docking (AutoDock Vina): Predict interactions with target proteins (e.g., NLRP3 inflammasome) using PDB structures (e.g., 6NPY) .

- MD Simulations (GROMACS): Assess stability of sulfonamide-protein complexes over 100-ns trajectories .

Advanced Question: How should researchers address discrepancies in pharmacokinetic data (e.g., bioavailability vs. metabolic stability)?

Methodological Answer:

- In Vitro ADME:

- Microsomal Stability: Incubate with human liver microsomes (HLMs) and quantify parent compound via LC-MS/MS. T1/2 < 30 min suggests rapid CYP3A4-mediated metabolism .

- Caco-2 Permeability: Apparent permeability (Papp) > 1 × 10⁻6 cm/s indicates good intestinal absorption .

- Isotope Labeling: Synthesize deuterated analogs (e.g., at the cyclopropyl group) to track metabolic hotspots .

Q. Table 3: Example Pharmacokinetic Parameters

| Parameter | Value | Method |

|---|---|---|

| LogP | 2.8 | Shake-flask |

| Plasma Protein Binding | 92% | Equilibrium dialysis |

| t1/2 (HLM) | 25 min | LC-MS/MS |

Basic Question: What analytical methods validate compound purity and stability under storage conditions?

Methodological Answer:

- HPLC-DAD: Use a C18 column (5 µm, 150 × 4.6 mm) with isocratic elution (acetonitrile/water, 60:40) to monitor degradation products. Purity should remain ≥95% after 6 months at −20°C .

- Forced Degradation: Expose to 40°C/75% RH for 4 weeks; ≤2% decomposition indicates acceptable stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.